Sibutramine-d7 Hydrochloride

Description

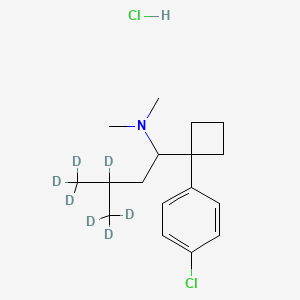

Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H27Cl2N |

|---|---|

Molecular Weight |

323.3 g/mol |

IUPAC Name |

1-[1-(4-chlorophenyl)cyclobutyl]-3,4,4,4-tetradeuterio-N,N-dimethyl-3-(trideuteriomethyl)butan-1-amine;hydrochloride |

InChI |

InChI=1S/C17H26ClN.ClH/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14;/h6-9,13,16H,5,10-12H2,1-4H3;1H/i1D3,2D3,13D; |

InChI Key |

UWAOJIWUVCMBAZ-WUTYWHIBSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C)C([2H])([2H])[2H].Cl |

Canonical SMILES |

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation

Strategies for Deuterium (B1214612) Labeling of Sibutramine (B127822) Analogues

The introduction of deuterium into the sibutramine molecule is a strategic process designed to create a stable, non-radioactive tracer that is chemically identical to the parent compound but has a higher molecular weight. This mass difference is easily detectable by mass spectrometry. nih.gov The most common strategy for producing deuterated sibutramine involves incorporating deuterium into the N,N-dimethyl groups. For instance, Sibutramine-d6 is synthesized by using deuterated methylating agents. eurisotop.com

To achieve the d7 labeling, an additional deuterium atom must be incorporated elsewhere in the molecule, often on the isobutyl or cyclobutyl moiety. This can be accomplished by using a deuterated precursor during the early stages of synthesis, such as a deuterated Grignard reagent or by employing specific reduction steps with deuterium-donating agents. ic.ac.ukpsu.edu The synthesis of sibutramine itself can be approached through various routes, including multi-step processes that can be adapted for isotopic labeling. google.comgoogle.com The key is to introduce the deuterium atoms in positions that are not susceptible to exchange under typical physiological or analytical conditions. The structure of Sibutramine-d7 HCl, as used in analytical studies, confirms the presence of seven deuterium atoms, which are vital for its function as an internal standard alongside its metabolites, N-desmethyl sibutramine-d7 HCl and N-di-desmethyl sibutramine-d7 HCl. nih.gov

Advanced Synthetic Routes for Sibutramine-d7 Hydrochloride Production

The production of this compound is not detailed extensively in publicly available literature, as it is a specialized chemical standard. However, its synthesis can be inferred from established routes for sibutramine. psu.edu A common synthesis for sibutramine involves the reaction of 1-(4-chlorophenyl)cyclobutanecarbonitrile (B19029) with an isobutyl Grignard reagent, followed by reduction and N-methylation. ic.ac.ukpsu.edu

To produce the d7 analogue, this synthesis would be modified:

Early-Stage Labeling: A deuterated isobutylmagnesium bromide could be used to introduce deuterium atoms onto the isobutyl side chain.

Late-Stage Labeling: The final N,N-dimethylation step is the most direct point for introducing six deuterium atoms (d6). This is typically achieved through reductive amination of the corresponding primary or secondary amine precursor using deuterated formaldehyde (B43269) (CD₂O) and a reducing agent, or via the Eschweiler-Clarke reaction with deuterated formic acid and formaldehyde. google.com The use of paraformaldehyde has been noted as an improvement in the synthesis process, potentially reducing reaction times. google.com

Conversion to Hydrochloride Salt: The final free base is converted to the hydrochloride salt by treatment with hydrochloric acid. google.comgoogle.com

Analytical Validation of Isotopic Purity and Chemical Integrity

The analytical validation of this compound is paramount to its function as an internal standard. This process ensures its identity, purity, and concentration are accurately known. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the predominant technique for this purpose. nih.govresearchgate.net

Validation confirms the following aspects:

Isotopic Purity: Mass spectrometry confirms the correct mass shift corresponding to the seven deuterium atoms. The mass transitions selected for monitoring in MS/MS analysis are specific to the deuterated compound, distinguishing it from the non-labeled analyte. nih.govresearchgate.net

Chemical Purity: Chromatographic methods like HPLC and gas chromatography (GC) separate the deuterated standard from any impurities, ensuring that the analytical signal is solely from Sibutramine-d7. foliamedica.bgmdpi.com

Performance in Assays: The validation process involves establishing linearity, accuracy, and precision for the quantification of sibutramine using Sibutramine-d7 as an internal standard. nih.govfoliamedica.bg The correlation coefficients (r²) for calibration curves are consistently high, often exceeding 0.999, which indicates a strong linear relationship and a reliable standard. nih.govlatamjpharm.org

The following tables summarize key data from various validation studies.

Table 1: Mass Spectrometry Parameters for Sibutramine and Sibutramine-d7 This interactive table details the mass-to-charge ratio (m/z) transitions used in tandem mass spectrometry to identify and quantify sibutramine and its deuterated internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Sibutramine | 280.3 | 124.9 | researchgate.net |

| Sibutramine-d7 | 287.3 | 125.3 | nih.gov |

Table 2: Summary of Analytical Method Validation Parameters This interactive table presents a compilation of performance characteristics from different validated analytical methods used for the quantification of sibutramine, where its deuterated form often serves as an internal standard.

| Analytical Method | Linearity Range | Correlation Coefficient (r²) | LOD (μg/band or μg/mL) | LOQ (μg/band or μg/mL) | Reference |

|---|---|---|---|---|---|

| LC-MS/MS | 10.0–10,000.0 pg/mL | > 0.9997 | N/A | 10.0 pg/mL | nih.gov |

| HPTLC | 0.250–1.250 μg/band | 0.9977 | 0.0765 | 0.2318 | foliamedica.bg |

| GC-MS | N/A | N/A | 0.181 | 0.5488 | mdpi.com |

| UV-Vis Spectrophotometry | 5.0–30.0 µg/mL | 0.9997 | 0.3 | 1.0 | latamjpharm.org |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Sibutramine Hydrochloride |

| Sibutramine |

| Desmethyl this compound |

| Didesmethyl this compound |

| Sibutramine-d6 |

| N-desmethyl sibutramine-d7 HCl |

| N-di-desmethyl sibutramine-d7 HCl |

| 1-(4-chlorophenyl)cyclobutanecarbonitrile |

| Isobutylmagnesium bromide |

| Formaldehyde |

| Formic acid |

| Paraformaldehyde |

| Hydrochloric acid |

| Deuterated formaldehyde (CD₂O) |

Advanced Analytical Applications of Sibutramine D7 Hydrochloride

Development of Quantitative Analytical Methods for Sibutramine (B127822) and its Metabolites

The development of robust and sensitive analytical methods is paramount for the accurate quantification of sibutramine and its primary active metabolites, N-desmethylsibutramine (M1) and N-didesmethylsibutramine (M2), in various matrices. Sibutramine-d7 Hydrochloride is instrumental in the validation of these methods, which primarily rely on advanced chromatographic techniques coupled with mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS/MS has become the gold standard for the determination of sibutramine and its metabolites due to its high selectivity and sensitivity. nih.govresearchgate.net In these methods, this compound is employed as an internal standard to compensate for variations during sample preparation and analysis.

A common approach involves the extraction of the analytes and the internal standard from a biological matrix, such as human plasma, using liquid-liquid extraction. nih.govxjtu.edu.cn The separated components are then introduced into the mass spectrometer. The analytes and the deuterated internal standard are detected using multiple reaction monitoring (MRM) in the positive ion mode. nih.govresearchgate.net The specific mass transitions monitored for sibutramine, its metabolites, and their deuterated counterparts ensure precise quantification. nih.govresearchgate.net For instance, one validated method used the transition of m/z 280.3 → 124.9 for sibutramine and m/z 287.3 → 125.2 for Sibutramine-d7. researchgate.net

The chromatographic separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer such as ammonium (B1175870) formate. nih.govxjtu.edu.cn This allows for the efficient separation of sibutramine, its metabolites, and the internal standard. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

GC-MS is another powerful technique utilized for the analysis of sibutramine. researchgate.net While less common than LC-MS/MS for this specific application in recent literature, GC-MS methods have been developed and validated for the detection of sibutramine and its metabolites in various samples, including dietary supplements. researchgate.netmdpi.com In these methods, a deuterated internal standard like this compound is crucial for achieving accurate quantification, especially when dealing with complex matrices. The GC-MS analysis often involves derivatization to improve the volatility and thermal stability of the analytes. researchgate.net The mass spectrometer is then used to identify and quantify the compounds based on their specific fragmentation patterns. researchgate.net

Rigorous Method Validation Parameters: Linearity, Precision, Accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ)

The validation of analytical methods is a critical step to ensure their reliability for their intended purpose. This compound plays a key role in establishing these validation parameters.

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For the analysis of sibutramine and its metabolites, calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard (this compound) against the concentration of the analyte. These curves typically demonstrate excellent linearity over a specific concentration range. For example, one LC-MS/MS method showed a linear range of 10.0–10,000.0 pg/mL for sibutramine and its metabolites with a correlation coefficient (r) of ≥0.9997. xjtu.edu.cn Another study reported a linear range of 0.05-20 ng/mL. researchgate.net

Precision and Accuracy: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Accuracy refers to the closeness of the test results obtained by the method to the true value. Both intra-day and inter-day precision and accuracy are assessed. For sibutramine analysis, the precision is typically expressed as the relative standard deviation (RSD), which should generally be within 15%. researchgate.net Accuracy is expressed as the percentage of the nominal concentration. Studies have reported intra- and inter-batch coefficients of variation for sibutramine and its metabolites to be well within acceptable limits, often below 15%. ualberta.ca

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For sibutramine analysis using LC-MS/MS, the LOQ can be as low as 0.05 ng/mL in human plasma. researchgate.net Another HPLC method for dietary supplements reported an LOD of 0.1 mg/g and an LOQ of 1.0 mg/g. nih.gov A GC-MS method determined the LOD and LOQ for sibutramine to be 0.181 μg/mL and 0.5488 μg/mL, respectively. mdpi.com

| Validation Parameter | Typical Range/Value | Significance in Analysis |

| Linearity (Correlation Coefficient, r) | ≥0.99 | Ensures a proportional response of the instrument to the concentration of the analyte over a defined range. |

| Precision (%RSD) | <15% | Demonstrates the reproducibility of the method when repeated on the same sample. |

| Accuracy (%) | 85-115% | Indicates how close the measured value is to the true value, ensuring the correctness of the results. |

| Limit of Detection (LOD) | Analyte and method dependent | The lowest concentration of the analyte that can be reliably detected by the method. |

| Limit of Quantification (LOQ) | Analyte and method dependent | The lowest concentration of the analyte that can be accurately and precisely measured. |

Role as an Internal Standard in Bioanalytical Assays

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of modern bioanalytical assays. Its chemical and physical properties are nearly identical to the analyte (sibutramine), but it has a different mass due to the presence of deuterium (B1214612) atoms. This unique characteristic allows it to be distinguished from the analyte by the mass spectrometer.

Mitigation of Matrix Effects in Complex Sample Analysis

Biological matrices like plasma, urine, and hair are incredibly complex, containing numerous endogenous components that can interfere with the analysis of the target analyte. researchgate.net This interference, known as the matrix effect, can either suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification.

This compound, being structurally and chemically similar to sibutramine, experiences similar matrix effects. nih.gov By adding a known amount of the deuterated internal standard to both the calibration standards and the unknown samples, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratiometric measurement effectively cancels out the variability caused by matrix effects, as both the analyte and the internal standard are affected in a similar manner. This ensures that the calculated concentration of sibutramine is not skewed by the sample matrix.

Enhancement of Analytical Reproducibility and Quantitative Accuracy

The use of this compound significantly improves the reproducibility and accuracy of bioanalytical assays. During sample preparation, which can involve steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, there can be variations in the recovery of the analyte. nih.govxjtu.edu.cn Since the internal standard is added at the beginning of the sample preparation process, any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard.

Application in Detection and Quantification Studies

This compound serves as a critical internal standard in the development and validation of advanced analytical methods for the detection and quantification of sibutramine. Its use is particularly prominent in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) techniques. As a deuterated analog of sibutramine, it exhibits nearly identical chemical and physical properties to the analyte of interest, including extraction recovery, ionization efficiency, and chromatographic retention time. This allows it to effectively compensate for variations in sample preparation and instrument response, leading to enhanced accuracy and precision in quantitative analysis.

Analysis in Diverse Non-Human Biological Matrices

The analytical methodologies developed for human samples are readily adaptable for the analysis of sibutramine in various non-human biological matrices, which is crucial for preclinical research, veterinary toxicology, and environmental monitoring. While specific studies focusing exclusively on a wide range of non-human matrices are not extensively documented in publicly available literature, the principles of using this compound as an internal standard are universally applicable. For instance, methods validated for human plasma can be applied to animal plasma (e.g., rat, mouse, canine) in pharmacokinetic and toxicokinetic studies. nih.gov

The use of an isotope-labeled internal standard like this compound is especially important in complex biological matrices, where matrix effects can significantly suppress or enhance the analyte signal, leading to inaccurate quantification. Research in human hair analysis, for example, has established robust methods for extracting and quantifying sibutramine using its deuterated counterpart. nih.govresearchgate.net These techniques, which involve sample grinding, extraction with organic solvents, and analysis by GC-MS/MS, can be extrapolated to the analysis of animal fur or other keratinous tissues. nih.govresearchgate.net

The following table summarizes the mass spectrometry parameters for deuterated sibutramine and its metabolites, which would be applicable in the analysis of non-human biological samples.

Table 1: Mass Spectrometry Transitions for Deuterated Sibutramine Analogs

| Compound | Mass Transition (m/z) |

|---|---|

| Sibutramine-d7 (SB d7) | 287.3 → 125.2 |

| Desmethylsibutramine-d7 (DSB d7) | 273.2 → 125.0 |

| Didesmethylsibutramine-d7 (DDSB d7) | 259.3 → 125.1 |

Data sourced from a study on human plasma analysis, applicable to non-human matrices. nih.gov

Forensic Detection in Illicitly Adulterated Materials

A primary application of this compound is in the forensic analysis of dietary supplements and herbal products suspected of being illicitly adulterated with sibutramine. researchgate.netscispace.comresearchgate.netmdpi.com Regulatory bodies and quality control laboratories routinely screen for the presence of undeclared pharmaceutical ingredients in such products. The use of a deuterated internal standard is the gold standard for accurate quantification in these often complex and varied matrices.

Numerous studies have detailed the development and validation of LC-MS/MS and GC-MS methods for the detection of sibutramine in weight-loss supplements. researchgate.netscispace.comresearchgate.netmdpi.com In these methods, a known quantity of this compound is added to the sample extract. By comparing the peak area ratio of the analyte to the internal standard against a calibration curve, a precise and accurate quantification of the adulterant can be achieved.

For instance, a validated LC-MS/MS method for analyzing sibutramine in dietary supplements reported a limit of quantification (LOQ) of 4.0 ng/mL and a limit of detection (LOD) of 1.3 ng/mL. researchgate.net Another study using GC-MS for quantification in dietary supplements established an LOQ of 0.5488 µg/mL and an LOD of 0.181 µg/mL. mdpi.com The robustness of these methods allows for the analysis of various formulations, including capsules, teas, and coffees. scispace.comtci-thaijo.org

The results of such analyses have revealed the widespread issue of adulteration, with some products containing significant amounts of sibutramine. researchgate.netmdpi.comnih.gov The accurate quantification afforded by methods employing this compound is crucial for assessing the potential health risks to consumers.

The following table presents a summary of findings from various studies on the detection of sibutramine in adulterated products using methods that would typically employ a deuterated internal standard for quantification.

Table 2: Research Findings on Sibutramine Detection in Adulterated Products

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range |

|---|---|---|---|---|

| LC-MS/MS | Dietary Supplements | 1.3 ng/mL | 4.0 ng/mL | 5.0-30.0 ng/mL |

| GC-MS | Dietary Supplements | 0.181 µg/mL | 0.5488 µg/mL | 0.3-30 µg/mL |

| HPTLC-UV Densitometry | Herbal Diet Foods | 0.0765 µ g/band | 0.2318 µ g/band | Not Specified |

| LC-MS/MS | Weight Loss Dietary Supplements | Not Specified | Not Specified | 0.002-0.1 µg/mL |

| GC-Isotope Dilution MS/MS | Human Hair | Not Specified | Not Specified | 20-200 pg/mg |

This table is a compilation of data from multiple sources to illustrate typical analytical parameters. nih.govresearchgate.netresearchgate.netmdpi.comfoliamedica.bg

Investigations into Metabolic Pathways Utilizing Isotopic Labeling

In Vitro Metabolism Studies Employing Sibutramine-d7 Hydrochloride

In vitro models are essential for predicting a drug's metabolism in humans, and the use of isotopically labeled standards like this compound is fundamental to the reliability of these assays.

Hepatic microsomes, which are vesicles derived from the endoplasmic reticulum of liver cells, contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. mdpi.com These assays are a standard method for investigating Phase I metabolic reactions, such as oxidation, reduction, and hydrolysis.

Research using human liver microsomes (HLMs) has been pivotal in identifying the primary enzymes responsible for sibutramine's initial metabolic steps. nih.gov Sibutramine (B127822) is extensively metabolized in the liver, primarily by the CYP3A4 isoenzyme, to its pharmacologically active N-desmethyl (M1) and di-desmethyl (M2) metabolites. fda.govdrugbank.comnih.gov Further studies have identified CYP2B6 as the principal catalyst for the formation of both of these active metabolites. nih.gov In these experimental setups, unlabeled sibutramine is incubated with HLMs and necessary cofactors like NADPH. nih.gov To ensure accurate quantification of the M1 and M2 metabolites formed, this compound is introduced into the reaction mixture as an internal standard prior to analysis. ualberta.ca The use of a stable isotope-labeled internal standard is critical for correcting any loss of analyte during sample preparation and for normalizing variations in instrument response, thereby ensuring the accuracy of the kinetic data obtained. ualberta.canih.gov

Table 1: Key Cytochrome P450 Isozymes in Sibutramine Metabolism

| Enzyme Family | Specific Isozyme | Role in Sibutramine Metabolism | Reference |

|---|---|---|---|

| Cytochrome P450 | CYP3A4 | Major enzyme involved in the N-demethylation to active metabolites M1 and M2. | fda.govdrugbank.comnih.gov |

| Cytochrome P450 | CYP2B6 | Identified as the primary catalyst for the formation of active metabolites M1 and M2. | nih.gov |

This table is interactive. You can sort and filter the data.

While microsomal assays are excellent for studying Phase I metabolism, they lack the components for Phase II conjugation reactions. Primary hepatocytes, being intact liver cells, provide a more comprehensive in vitro system that incorporates the full spectrum of metabolic pathways, including both Phase I and Phase II (e.g., glucuronidation) processes. nih.govyoutube.com

Studies utilizing primary cultures of rat hepatocytes have demonstrated the stereoselective nature of sibutramine's biotransformation. nih.govresearchgate.net In these experiments, incubating the different enantiomers of sibutramine (R- and S-sibutramine) resulted in distinct metabolite profiles. nih.gov For instance, incubation with R-sibutramine yielded only the M1 and M2 metabolites, whereas S-sibutramine produced a more complex profile with four major and several minor metabolites. nih.govresearchgate.net A comprehensive study using liquid chromatography-ion trap mass spectrometry on metabolites from rat hepatocyte incubations successfully identified nineteen metabolites and several isomers formed through demethylation, hydroxylation, dehydrogenation, and glucuronidation. nih.gov

In these complex hepatocyte experiments, the analytical challenge of accurately measuring a diverse array of metabolites in a biological matrix is significant. The use of this compound as an internal standard is crucial for developing robust and reproducible analytical methods, typically involving liquid chromatography with tandem mass spectrometry (LC-MS/MS), to quantify the parent drug and its various metabolites. ualberta.canih.gov

Metabolite Identification and Structural Elucidation Using Labeled Reference Standards

The identification of drug metabolites is a critical step in understanding a compound's complete disposition. Following oral administration, sibutramine is extensively metabolized, and its metabolites are primarily excreted in the urine. fda.govwiley.com The major urinary metabolites are the inactive, further metabolized products M5 (hydroxylated) and M6 (conjugated), while the parent drug and its active metabolites M1 and M2 are generally not detected in urine. fda.gov

The definitive identification and structural elucidation of these metabolites heavily rely on advanced analytical techniques, predominantly LC-MS/MS. nih.govnih.gov In this context, stable isotope-labeled compounds like this compound and its corresponding labeled metabolites (e.g., N-desmethyl sibutramine-d7) are indispensable reference standards. researchgate.net

When a sample is analyzed, the mass spectrometer can differentiate between the unlabeled metabolites and their deuterated counterparts due to the specific mass difference. This allows for:

Unambiguous Peak Identification: The labeled standard helps to correctly identify the chromatographic peaks of the unlabeled metabolites in a complex sample matrix.

Precise Quantification: By comparing the instrument response of the unlabeled metabolite to the known concentration of the labeled internal standard, a highly accurate quantification can be achieved. nih.gov

Structural Confirmation: Fragmentation patterns of the labeled and unlabeled compounds in MS/MS experiments can be compared to confirm the proposed structures of novel metabolites.

Comparative Metabolic Profiling Across Preclinical Species

Before a drug candidate can be tested in humans, its metabolic profile is studied in various preclinical animal species. This comparative metabolic profiling helps in selecting the most appropriate animal model for toxicology studies—ideally, a species whose metabolic profile most closely resembles that of humans.

Significant differences in sibutramine metabolism have been observed across species. For example, in vitro studies with rat liver microsomes and hepatocytes revealed a pronounced stereoselectivity in the biotransformation of sibutramine enantiomers. nih.govresearchgate.net While incubation of R-sibutramine in rat hepatocytes produced only M1 and M2, S-sibutramine led to a wider array of metabolites. nih.gov Such species-specific differences underscore the importance of conducting thorough comparative studies.

The ability to obtain reliable, quantitative data is paramount for making meaningful comparisons between species. The development and validation of robust bioanalytical methods are therefore essential. The use of this compound as an internal standard in these methods allows for the precise quantification of sibutramine and its metabolites (M1, M2, etc.) across different biological matrices from various species, ensuring that the comparative data is accurate and reliable. ualberta.canih.gov

Pharmacokinetic Research Paradigms and Computational Modeling

Utilization in Preclinical Pharmacokinetic Investigations (Non-human Animal Models)

The reliability of preclinical pharmacokinetic data is paramount for understanding a drug's behavior and for making decisions about its potential for human use. nih.gov Sibutramine-d7 Hydrochloride is instrumental in ensuring the quality of data generated from non-human animal models, such as rats and mice. nih.govualberta.ca In these studies, animals are administered sibutramine (B127822), and biological samples (typically plasma) are collected over time. nih.govualberta.ca To accurately measure the concentration of sibutramine and its active metabolites (monodesmethylsibutramine, M1, and didesmethylsibutramine, M2), this compound is added to each sample as an internal standard before analysis. nih.govualberta.ca

This approach corrects for any variability that might occur during sample processing and analysis, such as extraction losses or fluctuations in the mass spectrometer's signal (matrix effects). kcasbio.comclearsynth.com For instance, a study investigating the pharmacokinetics of sibutramine in healthy subjects used Sibutramine-d7 as the internal standard to ensure accurate quantification in plasma samples. ualberta.ca The use of a deuterated internal standard allows for robust and reliable determination of key pharmacokinetic parameters. nih.govnih.gov

While direct pharmacokinetic studies on this compound itself are not the objective, its application allows for the precise characterization of the parent compound's pharmacokinetics. Data from such preclinical studies, often presented in formats similar to the table below, form the basis for understanding the absorption, distribution, metabolism, and excretion (ADME) of sibutramine.

Table 1: Illustrative Pharmacokinetic Parameters of Sibutramine in Rats (Data are conceptual and for illustrative purposes) Pharmacokinetic parameters were determined from plasma concentration-time data following oral administration of sibutramine. This compound was utilized as the internal standard for the LC-MS/MS bioanalytical method.

| Parameter | Symbol | Value (Mean ± SD) | Unit |

| Maximum Plasma Concentration | Cmax | 450 ± 95 | ng/mL |

| Time to Maximum Concentration | Tmax | 1.5 ± 0.5 | h |

| Area Under the Curve (0-t) | AUC(0-t) | 2100 ± 450 | ng·h/mL |

| Elimination Half-life | t½ | 4.2 ± 1.1 | h |

| Volume of Distribution | Vd/F | 15 ± 3 | L/kg |

| Clearance | CL/F | 2.5 ± 0.6 | L/h/kg |

Computational and Mechanistic Pharmacokinetic Modeling Approaches

Computational modeling, particularly physiologically based pharmacokinetic (PBPK) modeling, has become an integral part of modern drug development. nih.gov These models integrate in vitro data and system-specific physiological information to simulate a drug's behavior in the body. nih.gov The high-quality in vivo data, made reliable through the use of standards like this compound, is essential for the development, validation, and refinement of these predictive models. nih.govnih.gov

Model Development and Validation Methodologies

The development of a PBPK model for a compound like sibutramine follows a structured approach. nih.gov Initially, a "bottom-up" model is constructed using preclinical data, including physicochemical properties, in vitro metabolism data, and pharmacokinetic parameters from animal studies. nih.gov The accuracy of this initial model is heavily dependent on the quality of the input data; hence, the precise concentration-time profiles from preclinical studies that used this compound are critical.

The model is then refined and validated using a "middle-out" approach, where its predictions are compared against observed clinical data. nih.gov Validation is a crucial step to ensure the model's reliability. researchgate.net A model is typically considered validated if its predictions for key pharmacokinetic parameters, such as the area under the curve (AUC) and maximum concentration (Cmax), are within a certain range (e.g., 0.5- to 2-fold) of the actual observed values. researchgate.net Visual predictive checks (VPC) and normalized predictive distribution errors (NPDE) are also used to evaluate how well the model's simulations match the variability of the observed data.

Table 2: Conceptual Comparison of Observed vs. PBPK Model-Predicted Sibutramine Pharmacokinetic Parameters for Model Validation This table illustrates the validation process where simulated data from a PBPK model are compared against observed data from a clinical or preclinical study. The observed data's accuracy relies on robust bioanalysis using an internal standard like this compound.

| PK Parameter | Observed Value (Mean) | Predicted Value (Mean) | Ratio (Predicted/Observed) | Acceptance Criteria |

| Cmax (ng/mL) | 15.5 | 17.2 | 1.11 | 0.5 - 2.0 |

| Tmax (h) | 1.2 | 1.0 | 0.83 | N/A |

| AUC(0-∞) (ng·h/mL) | 85.0 | 92.5 | 1.09 | 0.5 - 2.0 |

Simulation of Compound Disposition Processes

Once a PBPK model for sibutramine is developed and validated, it becomes a powerful tool for simulating its disposition under a wide variety of conditions that may not have been directly studied. nih.govnih.gov This includes predicting the pharmacokinetics in different populations (e.g., based on age or ethnicity), assessing the impact of organ impairment (like liver or kidney disease), and forecasting the potential for drug-drug interactions. nih.govyoutube.com

For example, a validated model can simulate how co-administration with an inhibitor of a specific metabolic enzyme (like CYP3A4, which is involved in sibutramine metabolism) might alter sibutramine's plasma concentrations. ics.org These simulations are based on the fundamental ADME processes encoded within the model, which were defined and validated using the precise pharmacokinetic data obtained with the help of this compound. nih.gov By running simulations with thousands of virtual subjects, these models can predict not only the average outcome but also the potential range and variability of responses in a population. nih.govresearchgate.net This predictive capability allows researchers and clinicians to make more informed decisions, potentially guiding dosage adjustments or avoiding harmful drug combinations, all without the need for extensive clinical trials for every possible scenario. nih.govyoutube.com

Forensic Science and Regulatory Science Applications

Reference Standard Utility in Forensic Toxicology Investigations

In forensic toxicology, the definitive identification and precise quantification of controlled or illicit substances in biological evidence are paramount. Sibutramine (B127822) is classified as a Schedule IV controlled substance in the United States and is often found as an illegal adulterant in so-called "natural" weight-loss supplements. nih.govcaymanchem.comresearchgate.net Forensic laboratories are tasked with detecting its presence in samples such as blood, urine, and seized materials. caymanchem.com

Sibutramine-d7 Hydrochloride serves as an ideal internal standard in these investigations. researchgate.net When analyzing a sample, a known quantity of the deuterated standard is added at the beginning of the sample preparation process. texilajournal.com Because this compound has physical and chemical properties nearly identical to the non-deuterated sibutramine (the analyte), it experiences similar losses during extraction, derivatization, and ionization processes. researchgate.net

During analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), the analyte and the internal standard are separated from other matrix components and then detected by the mass spectrometer. scioninstruments.com Although they behave similarly during chromatography, they are distinguishable by their different mass-to-charge ratios. scioninstruments.com By comparing the signal intensity of the analyte to that of the known quantity of the internal standard, analysts can accurately calculate the concentration of sibutramine in the original sample, compensating for any variability in the analytical procedure. clearsynth.com This method enhances the reliability and defensibility of forensic findings.

A study on the quantification of sibutramine and its metabolites in human plasma utilized this compound (SB d7) as an internal standard. nih.gov The method demonstrated high precision and accuracy, with consistent and reproducible recovery. nih.gov

Table 1: Analytical Method Details for Sibutramine Quantification Using Deuterated Standards

| Parameter | Details |

|---|---|

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov |

| Internal Standards | Sibutramine-d7 HCl (SB d7), N-des-methyl sibutramine-d7 HCl (DSB d7), N-di-des-methyl sibutramine-d7 HCl (DDSB d7) nih.gov |

| Biological Matrix | Human Plasma nih.gov |

| Extraction Method | Liquid-Liquid Extraction nih.gov |

| Average Recovery (Analyte) | 95.1% for Sibutramine, 93.5% for Desmethylsibutramine, 96.0% for Didesmethylsibutramine nih.gov |

| Average Recovery (Internal Standard) | 98.1% for SB d7, 98.3% for DSB d7, 98.7% for DDSB d7 nih.gov |

This table is based on data from a bioequivalence study and illustrates the performance of deuterated internal standards in a quantitative analytical method.

Quality Control and Assurance in Analytical Laboratory Operations

The integrity of results produced by an analytical laboratory hinges on robust quality control (QC) and quality assurance (QA) protocols. The use of stable isotope-labeled internal standards like this compound is a cornerstone of QC in quantitative analysis. clearsynth.com

In routine laboratory operations, QC samples with known concentrations of sibutramine are prepared and analyzed alongside unknown samples. The inclusion of this compound in all samples allows the laboratory to monitor the performance of the analytical method over time. nih.gov Consistent and accurate quantification of the QC samples validates the entire analytical run, ensuring that the results for the unknown samples are reliable. clearsynth.com

Key performance characteristics of an analytical method that are monitored using deuterated standards include:

Precision: The closeness of repeated measurements to each other. texilajournal.com

Accuracy: The closeness of a measured value to the true value. texilajournal.com

Recovery: The efficiency of the extraction process. nih.gov

Matrix Effects: The suppression or enhancement of ionization caused by other components in the sample matrix. clearsynth.comscioninstruments.com

By compensating for variations in these parameters, this compound helps to minimize analytical error and ensures that the laboratory's results meet the stringent requirements for accreditation and legal scrutiny. texilajournal.com For instance, validation procedures for analytical methods often specify that the coefficient of variation (a measure of precision) must be below 15%. nih.gov

Regulatory Compliance and Standardization in Pharmaceutical and Analytical Reference Materials

Regulatory bodies require that analytical methods used for the quality control of pharmaceuticals or for forensic testing be thoroughly validated to demonstrate their suitability. rsc.org The use of certified reference materials (CRMs), including stable isotope-labeled compounds, is fundamental to this process.

This compound is produced as a CRM by various suppliers. cerilliant.comlgcstandards.com These standards are manufactured under strict quality management systems, often in accordance with standards such as ISO 17034, which governs the production of reference materials. lgcstandards.com A CRM is accompanied by a Certificate of Analysis that provides detailed information about its purity, identity, and certified concentration, ensuring its traceability to national or international standards. schd-shimadzu.com

Using a well-characterized CRM like this compound allows laboratories to:

Calibrate their analytical instruments accurately. clearsynth.com

Validate their analytical methods according to regulatory guidelines (e.g., from the FDA or ICH). rsc.org

Demonstrate the accuracy and traceability of their measurements during regulatory audits.

The availability of high-purity this compound as a reference material is crucial for ensuring consistency and comparability of results between different laboratories. This standardization is vital for public health and safety, particularly in the context of identifying illegally adulterated dietary supplements and in clinical and forensic toxicology. researchgate.netnih.gov

Future Directions and Emerging Research Opportunities

Advancements in Stable Isotope Labeling Technologies and Applications

The field of stable isotope labeling is undergoing significant evolution, driven by the need for more precise, efficient, and versatile methods in pharmaceutical research. musechem.com These advancements directly enhance the utility and accessibility of compounds like Sibutramine-d7 Hydrochloride. Isotopic labeling involves incorporating stable isotopes, such as deuterium (B1214612), into a molecule to trace its journey and interactions within a biological system. musechem.com

Recent progress in labeling technologies, including innovations in hydrogen isotope exchange (HIE) and late-stage functionalization, has streamlined the synthesis of deuterated compounds. musechem.com Methodologies that are quicker and more cost-effective could be applied to drug development and metabolism studies, facilitating the production of highly deuterium-labeled molecules. researchgate.net The integration of techniques like flow chemistry is also improving the scalability, safety, and efficiency of isotope synthesis, resulting in higher yields and purer products. adesisinc.com

The primary application of deuterium labeling in medicinal chemistry is to leverage the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond; this difference can slow the rate of metabolic reactions that involve breaking this bond. researchgate.net This strategy can be used to improve a drug's pharmacokinetic profile by reducing its rate of metabolism. nih.gov While this compound is primarily used as a stable internal standard where its chemical properties are intended to be nearly identical to the parent compound for analytical purposes, the underlying technologies for its creation are the same as those used to develop novel deuterated drugs with potentially improved metabolic stability. researchgate.netacs.org These advancements ensure that high-quality, reliable internal standards like this compound are more readily available for crucial pharmacokinetic and bioequivalence studies. acs.orgnih.gov

Novel Analytical Methodologies for Deuterated Compounds in Complex Systems

The accurate quantification of drugs and their metabolites in complex biological matrices such as plasma, urine, or tissue is fundamental to pharmaceutical development. japsonline.com this compound plays a pivotal role as an internal standard in sophisticated analytical methods developed for this purpose.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used analytical tool for the quantitative determination of sibutramine (B127822) and its active metabolites, N-desmethylsibutramine (DSB) and N-didesmethylsibutramine (DDSB), in human plasma. nih.govnih.gov In these assays, a known quantity of this compound is added to the biological sample. Because it has nearly identical chemical and physical properties to sibutramine, it behaves similarly during sample extraction and chromatographic separation, but its higher mass allows it to be distinguished by the mass spectrometer. nih.gov This co-analysis corrects for any sample loss during preparation and for variations in instrument response, a phenomenon known as the matrix effect. oup.com

The high sensitivity of LC-MS/MS is achieved using techniques like multiple reaction monitoring (MRM) in the positive ion mode. nih.govnih.gov Specific mass transitions are monitored for the analyte and the deuterated internal standard. For example, a validated method for sibutramine quantification uses the transition of m/z 280.3 → 124.9 for sibutramine and m/z 287.3 → 125.2 for Sibutramine-d7. nih.gov

Table 1: Mass Spectrometry Transitions for Sibutramine and its Deuterated Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Sibutramine (SB) | 280.3 | 124.9 | nih.gov |

| N-desmethylsibutramine (DSB) | 266.3 | 125.3 | nih.gov |

| N-didesmethylsibutramine (DDSB) | 252.2 | 124.9 | nih.gov |

| Sibutramine-d7 (SB d7) | 287.3 | 125.2 | nih.gov |

| N-desmethylsibutramine-d7 (DSB d7) | 273.2 | 125.0 | nih.gov |

| N-didesmethylsibutramine-d7 (DDSB d7) | 259.3 | 125.1 | nih.gov |

Emerging research in chromatography also focuses on the "chromatographic isotope effect," where deuterated compounds may elute at slightly different times than their non-deuterated counterparts. nih.govacs.org Studies using gas chromatography and high-performance liquid chromatography (HPLC) have shown that factors like the type of stationary phase and mobile phase composition can influence this separation. nih.govnih.gov Understanding and controlling this effect is a continuing area of research to ensure the highest accuracy in quantitative bioanalysis.

Broader Applications in Mechanistic Drug Discovery and Preclinical Development

The use of stable isotope-labeled compounds like this compound is foundational to modern drug discovery and preclinical development. acs.org While its direct role is as an analytical tool, this function enables broader and more complex research into a drug's mechanism of action and its behavior in a biological system. synmr.in

Accurate quantification is the bedrock of pharmacokinetic (PK) studies, which detail a drug's absorption, distribution, metabolism, and excretion (ADME). musechem.com By enabling precise measurement of sibutramine and its active metabolites, this compound allows researchers to build accurate PK models. nih.govnih.gov These models are critical in preclinical development for understanding how the drug behaves over time in the body, which informs further studies.

Furthermore, deuterated compounds are instrumental in mechanistic studies. synmr.in For instance, by using labeled compounds, researchers can trace metabolic pathways, identify which enzymes are responsible for a drug's breakdown, and investigate potential drug-drug interactions. uniupo.it The ability to reliably quantify the parent drug and its metabolites, as facilitated by Sibutramine-d7, is essential for interpreting these complex biological processes. synmr.in This detailed metabolic mapping helps in predicting how a drug might behave in different patient populations and in identifying potential metabolic liabilities early in the development process. tandfonline.com

The application of deuterated compounds extends to their use as tracers in metabolic imaging techniques, offering non-invasive ways to study metabolic pathways in vivo. researchgate.net Although Sibutramine-d7 itself is used as an internal standard, the principles behind its use are part of a larger toolkit of stable isotope applications that are pushing the boundaries of preclinical research and our understanding of drug disposition. google.com

Q & A

Basic: What analytical methods are recommended for validating the identity and purity of Sibutramine-d7 Hydrochloride?

Methodological Answer:

To confirm identity and purity, use liquid chromatography (LC) or gas chromatography (GC) coupled with mass spectrometry (MS). For LC, employ a Waters micro-Bondapak L1 column with a mobile phase optimized for deuterated analogs (typical retention time: ~16 minutes for non-deuterated Sibutramine). For GC, a DB-23 Megabore column (0.5 mm × 15 m) is recommended, with retention times around 20 minutes for baseline separation . Quantify isotopic purity via NMR spectroscopy (e.g., comparing deuterium integration in Desmethyl this compound, Mol. Wt. 309.33 ). Purity thresholds should align with USP standards (98.0–102.0% for parent compound) .

Basic: How should this compound be handled and stored to ensure stability?

Methodological Answer:

Store in sealed, light-resistant containers at room temperature (20–25°C) under inert gas (e.g., argon) to prevent hygroscopic degradation. Use PPE (nitrile gloves, lab coat) and avoid skin/eye contact. For spills, wash affected areas with water and dispose of contaminated materials per hazardous waste regulations . Stability studies should include accelerated degradation testing under varying pH and temperature conditions to identify major impurities (e.g., N-Formyl N,N-Didesmethyl Sibutramine-d6, Mol. Wt. 285.84) .

Advanced: How can isotopic labeling (deuteration) impact the pharmacokinetic analysis of this compound?

Methodological Answer:

Deuteration alters metabolic stability and absorption kinetics due to the kinetic isotope effect (KIE). Use in vitro microsomal assays to compare metabolic half-lives of deuterated vs. non-deuterated forms. For example, This compound (Mol. Wt. 323.35) may exhibit reduced CYP450-mediated demethylation rates compared to non-deuterated analogs . In vivo studies require stable isotope tracing (e.g., LC-MS/MS) to differentiate endogenous vs. deuterated metabolites in plasma/tissue samples .

Advanced: What methodologies resolve contradictions in degradation product data for this compound?

Methodological Answer:

Discrepancies in degradation pathways (e.g., oxidation vs. hydrolysis) require forced degradation studies under controlled conditions (e.g., UV light, heat, acidic/basic hydrolysis). Analyze products via high-resolution MS and thin-layer chromatography (TLC) using cellulose plates with 1-propanol/water/acetic acid (16:8:1) as the mobile phase . Cross-reference with USP monographs for impurity thresholds (e.g., 4-Deschloro-2-chloro Sibutramine Hydrochloride, Mol. Wt. 316.31) . Statistical tools like ANOVA can identify significant variables (e.g., pH, temperature) affecting degradation .

Basic: How is this compound synthesized, and what quality controls are critical?

Methodological Answer:

Synthesis involves deuterium exchange or deuterated precursors (e.g., 1-(4-Chlorophenyl)cyclobutane-d6 Carbonitrile, Mol. Wt. 197.69) in a multi-step alkylation/amination sequence . Monitor reaction progress via intermediate testing (e.g., residual solvent analysis by GC-MS). Final purification uses recrystallization in anhydrous ethanol. Critical quality attributes include isotopic enrichment (>98% d7), heavy metals (<20 ppm), and water content (<0.5% by Karl Fischer titration) .

Advanced: How can researchers design experiments to study the role of this compound in metabolic pathways?

Methodological Answer:

Use isotope-labeled tracer techniques combined with metabolomics . Administer this compound in cell cultures or animal models and track deuterium incorporation into metabolites (e.g., Didesmethyl this compound, Mol. Wt. 295.30) via LC-HRMS. Pair with knockout models (e.g., CYP2B6-deficient mice) to isolate metabolic pathways . For dose optimization, apply response surface methodology (RSM) to evaluate variables like concentration and administration route .

Advanced: What strategies ensure accurate quantification of this compound impurities in complex matrices?

Methodological Answer:

Implement matrix-matched calibration to account for interference in biological samples. Use internal standards (e.g., Sibutramine-d6 Hydrochloride, Mol. Wt. 285.88) for LC-MS/MS normalization. For low-abundance impurities (e.g., N-Desmethyl Diphenhydramine Hydrochloride), employ solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges . Validate methods per ICH guidelines, including limits of detection (LOD < 0.1%) and precision (RSD < 5%) .

Basic: What regulatory standards apply to this compound in preclinical studies?

Methodological Answer:

Align with USP-NF monographs for chemical identity, assay limits, and impurity profiles. For animal studies, follow OECD GLP principles, including documentation of batch-specific COAs (e.g., heavy metals < 20 ppm, arsenic < 2 ppm) . Stability data must cover ≥6 months under recommended storage conditions, with protocols for out-of-specification (OOS) results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.